molecular formula C26H28N4O2S B2370665 2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide CAS No. 1261008-95-0

2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide

Cat. No. B2370665
CAS RN: 1261008-95-0
M. Wt: 460.6
InChI Key: DABQUGYIJSCLQK-UHFFFAOYSA-N
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Description

2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H28N4O2S and its molecular weight is 460.6. The purity is usually 95%.
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Scientific Research Applications

Antifolate and Antitumor Potential The compound's derivatives have been synthesized as potential inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), highlighting their potential as antitumor agents. For example, the synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates demonstrates their potential as potent and selective inhibitors of DHFR from pathogens causing opportunistic infections in immunocompromised patients, indicating their antitumor and antifolate activities (Gangjee et al., 2007).

Structural Insights through Crystallography Crystallographic studies of similar compounds reveal the intricacies of their molecular structure, providing foundational knowledge for further medicinal chemistry explorations. The crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides exhibit folded conformations, which are crucial for understanding the interactions and potential reactivity of the compound (Subasri et al., 2017).

Quantum Chemical Insights and Antiviral Properties Quantum chemical analysis of structurally related compounds has offered deep insights into their molecular structure, bonding interactions, and spectroscopic characteristics. For instance, the novel antiviral active molecule 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide has been synthesized and characterized, with potential implications for COVID-19 treatment, demonstrating the compound's relevance in current antiviral research (Mary et al., 2020).

Exploring Glutaminase Inhibition Research into analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a glutaminase inhibitor, has led to the discovery of compounds with potent inhibitory activity and improved drug-like properties. This research direction underscores the compound's potential applications in cancer therapy by targeting metabolic pathways crucial for tumor cell growth (Shukla et al., 2012).

properties

IUPAC Name

2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2S/c1-3-5-14-30-25(32)24-23(21(16-27-24)19-11-7-6-8-12-19)29-26(30)33-17-22(31)28-20-13-9-10-18(4-2)15-20/h6-13,15-16,27H,3-5,14,17H2,1-2H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABQUGYIJSCLQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC(=C4)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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